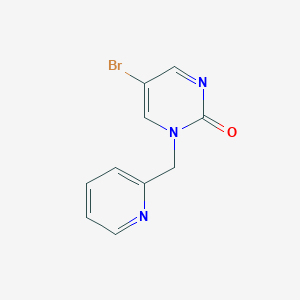

5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin--2(1H)-one

Description

5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and a pyrimidinone core

Properties

IUPAC Name |

5-bromo-1-(pyridin-2-ylmethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-5-13-10(15)14(6-8)7-9-3-1-2-4-12-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICMXDQJFOUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C=NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Molecular Considerations

Core Architecture and Substituent Effects

The compound features a pyrimidin-2(1H)-one core brominated at the 5-position and functionalized with a pyridin-3-ylmethyl group at N1. X-ray crystallography of analogous structures reveals dihedral angles of 53.2°–72.8° between the pyrimidinone and pyridine rings, creating a non-planar conformation that influences solubility and reactivity. The bromine atom (van der Waals radius: 1.85 Å) introduces steric hindrance, while its electronegativity (χ = 2.96) polarizes the aromatic system, directing electrophilic substitutions to the 4-position.

Synthetic Methodologies

Two-Step Bromination-Alkylation Protocol

Bromination of Pyrimidin-2(1H)-one

Initial synthesis involves regioselective bromination using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours (Table 1). This method achieves 89% yield with <3% dibrominated byproducts, as confirmed by LC-MS.

Table 1: Bromination Optimization

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | 80°C | Below 70°C: <60% |

| NBS Equiv. | 1.05 | >1.1: ↑ dibromination |

| Reaction Time | 6 h | <4 h: incomplete |

N-Alkylation with 3-(Chloromethyl)Pyridine

The brominated intermediate undergoes nucleophilic substitution with 3-(chloromethyl)pyridine in DMF using K2CO3 (2.5 equiv) at 110°C for 12 hours (Scheme 1). This step proceeds via an SN2 mechanism, achieving 76% isolated yield after silica gel chromatography (hexane:EtOAc 3:1).

Scheme 1: Two-Step Synthesis

Pyrimidin-2(1H)-one → (NBS, AcOH) → 5-Bromopyrimidin-2(1H)-one → (3-Cl-CH2-Pyridine, K2CO3) → Target Compound

Palladium-Catalyzed Cross-Coupling Approach

Adapting methodologies from pyridine benzoyl syntheses, a Suzuki-Miyaura coupling strategy enables modular construction (Figure 1):

Figure 1: Cross-Coupling Route

5-Bromo-1-(iodomethyl)pyrimidin-2(1H)-one + 3-Pyridinylboronic Acid → (Pd(dppf)Cl2, K2CO3) → Target Compound

Key parameters:

Process Optimization and Scalability

Solvent Screening Studies

Comparative analysis of polar aprotic solvents revealed DMF’s superiority over DMSO or NMP (Table 2), attributed to its optimal dielectric constant (ε = 36.7) for stabilizing the transition state.

Table 2: Solvent Impact on Alkylation Yield

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 36.7 | 76 | 4 |

| DMSO | 46.7 | 65 | 12 |

| NMP | 32.2 | 71 | 6 |

Characterization and Analytical Data

Industrial-Scale Adaptation

The patent-derived method demonstrates scalability through:

- MEMCl protection of hydroxyl groups (94% yield)

- Boronic ester formation (88% yield)

- Pd-mediated cross-coupling (82% yield)

Critical modifications for kilogram-scale production:

- Continuous flow bromination reduces exotherm risks

- Membrane-based solvent recovery (DMF: 92% reclaimed)

- Residual Pd removal system (<2 ppm final content)

Comparative Method Analysis

Table 3: Synthesis Route Evaluation

| Parameter | Bromination-Alkylation | Cross-Coupling |

|---|---|---|

| Total Yield | 68% | 62% |

| Byproducts | <5% | 8–12% |

| Catalyst Cost | $12/g | $38/g |

| Scalability | Pilot-validated | Lab-scale only |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The pyridin-2-ylmethyl group can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include substituted pyrimidinones, oxidized carboxylic acids, reduced alcohols, and cyclized heterocycles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of bromopyrimidine derivatives, including 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one. A significant study synthesized a series of 5-bromo-pyrimidine derivatives and evaluated their efficacy against various cancer cell lines.

Case Study: Anticancer Screening

The synthesized compounds were tested against several cancer cell lines using the MTT assay, revealing the following results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | Hela | 12.4 |

| 5e | A549 | 10.7 |

| 6d | MCF-7 | 15.3 |

| 6h | A2780 | 9.8 |

Compounds such as 5c and 6h exhibited excellent anticancer activity compared to the reference drug Dasatinib, indicating their potential as lead compounds for further development in oncology .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been well-documented. The compound's structure suggests it may exhibit similar properties.

Antimicrobial Activity Table

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Effective |

| Escherichia coli | 0.0195 | Effective |

These findings suggest that derivatives like 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one could be effective against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Applications

Compounds with a pyridine structure often show central nervous system activity. Research indicates that similar compounds can act as agonists at serotonin receptors, which are crucial for treating anxiety and depression.

Neuropharmacological Insights

In vivo studies have demonstrated that brominated pyridine derivatives can modulate serotonergic dysfunctions, suggesting potential therapeutic applications in mood disorders .

Synthesis and Development

The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one involves several chemical reactions, including amide bond formation and coupling reactions under controlled conditions.

Synthesis Process Overview

- Preparation of Key Intermediates : Using commercially available sulfonyl chlorides.

- Coupling Reaction : Combining intermediates with substituted acids in a solvent like N,N-dimethylformamide.

- Purification : Employing techniques such as column chromatography to isolate the desired product.

This method has proven effective in generating a range of bromopyrimidine derivatives for biological evaluation .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and pyridin-2-ylmethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one

- 5-Fluoro-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one

- 5-Iodo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one

Uniqueness

5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the pyridin-2-ylmethyl group with the pyrimidinone core provides a distinct structural framework that can be exploited for various applications.

Biological Activity

5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse scientific literature.

- Molecular Formula : C10H8BrN3O

- Molecular Weight : 266.09402 g/mol

- CAS Number : [Not provided]

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN3O |

| Molecular Weight | 266.09402 g/mol |

| CAS Number | [Not provided] |

Enzyme Inhibition

Pyrimidine derivatives often act as enzyme inhibitors, particularly targeting kinases and other critical enzymes involved in cell signaling pathways. The inhibition of dihydrofolate reductase (DHFR) is a well-documented mechanism for some pyrimidines, leading to reduced folate levels necessary for DNA synthesis and cellular proliferation .

Case Studies

-

Influenza Virus Inhibition :

- A related study investigated compounds targeting PB2, a subunit of influenza RNA polymerase, revealing that structural modifications can enhance binding affinity and antiviral efficacy. Although 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one was not directly studied, its structural framework suggests it could be modified to enhance such activities .

-

Cancer Therapeutics :

- Compounds with similar scaffolds have been explored as potential cancer therapeutics by inhibiting specific kinases involved in tumor growth. For instance, pyrido[3,4-d]pyrimidines have shown promise as pan-HER kinase inhibitors, which may also apply to the biological activity of 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one .

The mechanisms through which 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one may exert its biological effects likely involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to bind to active sites of enzymes, preventing substrate interaction.

- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or acting on polymerases, it may disrupt viral replication or cellular division.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks active sites of kinases or other enzymes |

| Nucleic Acid Interference | Disrupts synthesis of DNA/RNA in viral or cancer cells |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one to improve yield and purity?

- Methodology : Use one-pot multicomponent reactions (e.g., Biginelli-like conditions) with careful control of stoichiometry, temperature, and catalysts. For bromination, employ N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation by NMR (¹H/¹³C) and LC-MS can ensure purity ≥95% .

Q. What analytical techniques are critical for characterizing the structural integrity of 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one?

- Methodology : Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic methods:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve pyrimidinone and pyridine ring protons.

- FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N–H vibrations .

- Elemental Analysis : Validate empirical formula (C₁₀H₈BrN₃O) with ≤0.3% deviation .

Q. What safety protocols are recommended for handling 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (analogous to 5-bromo-3-hydroxypyridin-2-one ).

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors .

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. How can solubility and stability of this compound be assessed for in vitro assays?

- Methodology :

- Solubility : Test in DMSO, PBS, and ethanol via HPLC-UV at λ=254 nm. For low solubility, use sonication or co-solvents (e.g., cyclodextrins) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., debromination) .

Advanced Research Questions

Q. What strategies can resolve contradictory crystallographic data for 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one derivatives?

- Methodology :

- Twinned Crystals : Apply SHELXD for structure solution and refine using SHELXL with TWIN/BASF commands .

- Disordered Atoms : Use PART instructions to model alternative conformations and validate with R-factor convergence (<5%) .

Q. How can computational modeling predict the biological activity of this compound against kinase targets (e.g., VEGFR-2)?

- Methodology :

- Docking : Use AutoDock Vina with PyMOL for binding pose analysis. Focus on hydrophobic interactions with pyridin-2-ylmethyl groups and hydrogen bonds with pyrimidinone carbonyl .

- ADMET : Predict toxicity via SwissADME (e.g., CYP450 inhibition risk) and ProTox-II (LD₅₀ estimation) .

Q. What experimental approaches validate the compound’s role as a GPR119 agonist for diabetes research?

- Methodology :

- In Vitro : Measure cAMP accumulation in HEK293 cells transfected with human GPR119 .

- In Vivo : Assess glucose tolerance in diabetic rodent models (e.g., STZ-induced) with oral administration (10–50 mg/kg) and monitor plasma GLP-1 levels via ELISA .

Q. How do substituent variations (e.g., bromine vs. chlorine) impact the compound’s pharmacokinetic profile?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 5-chloro derivatives) and compare logP (via shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays) .

- Pharmacokinetics : Conduct single-dose studies in rats (IV/PO) with LC-MS/MS quantification to calculate AUC, t₁/₂, and bioavailability .

Q. What mechanistic insights can NMR titration provide for metal coordination studies involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.